molecular formula C21H17ClN2O4 B4208391 N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide

N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide

Cat. No.: B4208391
M. Wt: 396.8 g/mol
InChI Key: OXDRZJWUXKGJND-UHFFFAOYSA-N
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Description

N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Nitration: Introduction of a nitro group into the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Etherification: Formation of an ether bond between the phenol and benzyl groups.

    Amidation: Formation of the amide bond between the benzylamine and the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

    Inducing chemical changes: In target molecules, leading to altered biological activity.

Comparison with Similar Compounds

N~1~-Benzyl-3-(2-chloro-6-nitrophenoxy)-N~1~-methylbenzamide can be compared with other similar compounds, such as:

    N-benzyl-3-(2-chloro-6-nitrophenoxy)-N-ethylbenzamide: Differing by the alkyl group attached to the nitrogen atom.

    This compound derivatives: With variations in the substituents on the aromatic rings.

Properties

IUPAC Name

N-benzyl-3-(2-chloro-6-nitrophenoxy)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-23(14-15-7-3-2-4-8-15)21(25)16-9-5-10-17(13-16)28-20-18(22)11-6-12-19(20)24(26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDRZJWUXKGJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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